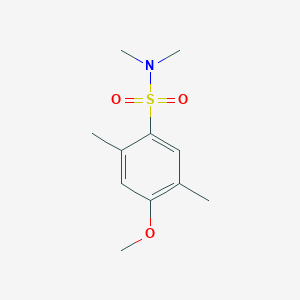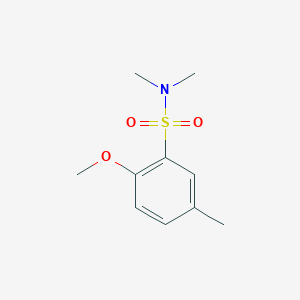![molecular formula C13H13BrN2O3S B272567 [(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine](/img/structure/B272567.png)
[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine is a chemical compound with the molecular formula C13H13BrN2O3S. It is a sulfonamide derivative that contains both bromine and pyridine moieties, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine typically involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反応の分析
Types of Reactions
[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine moiety can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
類似化合物との比較
[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine can be compared with other sulfonamide derivatives and pyridine-containing compounds. Similar compounds include:
[(5-Bromo-2-ethoxyphenyl)sulfonyl]-4-pyridylamine: This compound has a similar structure but with the pyridine moiety at a different position.
5-Bromo-2-ethoxyphenylboronic acid: This compound contains a boronic acid group instead of a sulfonamide group.
(5-Bromo-2-ethoxyphenyl)sulfonylamine: This compound has an oxolane ring instead of a pyridine ring.
The uniqueness of this compound lies in its combination of bromine, sulfonamide, and pyridine moieties, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C13H13BrN2O3S |
|---|---|
分子量 |
357.22 g/mol |
IUPAC名 |
5-bromo-2-ethoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O3S/c1-2-19-11-7-6-10(14)9-12(11)20(17,18)16-13-5-3-4-8-15-13/h3-9H,2H2,1H3,(H,15,16) |
InChIキー |
WKGIXNCFFVXICG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=N2 |
正規SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(4-Methyl-2-pentyloxyphenyl)sulfonyl]pyrrolidine](/img/structure/B272522.png)



![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)




